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molecular formula C7H5BrClN3 B1343044 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 529508-57-4

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No. B1343044
M. Wt: 246.49 g/mol
InChI Key: AYCNJTDTQXSPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173031B2

Procedure details

A mixture of 5-bromomethyl-4-chloro-pyrrolo[2,1-f][1,2,4]triazine (2.7 g, 11 mmol), Et3N (5 mL, 36 mmol) in THF (20 mL) was stirred at rt for 12 h. The solid was filtered and rinsed with THF and Et2O, dried to give the desired product (3.38 g, 89%). Analytical HPLC retention time=0.776 min. (Chromolith SpeedROD 4.6×50 mm, 10–90% aqueous methanol over 4 minutes containing 0.1% TFA, 4 mL/min, monitoring at 220 nm); MS(ESI+) m/z 267 (M+H)+.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:4]=[CH:5][N:6]2[C:11]=1[C:10]([Cl:12])=[N:9][CH:8]=[N:7]2.[CH3:13][CH2:14][N:15]([CH2:18][CH3:19])[CH2:16][CH3:17]>C1COCC1>[Br-:1].[Cl:12][C:10]1[C:11]2=[C:3]([CH2:2][N+:15]([CH2:18][CH3:19])([CH2:16][CH3:17])[CH2:14][CH3:13])[CH:4]=[CH:5][N:6]2[N:7]=[CH:8][N:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
BrCC=1C=CN2N=CN=C(C21)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
rinsed with THF and Et2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[Br-].ClC1=NC=NN2C1=C(C=C2)C[N+](CC)(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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